3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

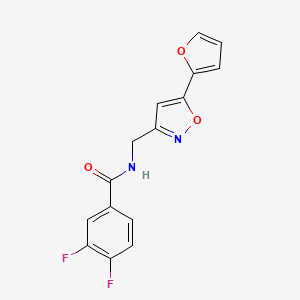

3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,4-difluoro groups on the benzene ring. The benzamide moiety is linked via a methyl group to a 5-(furan-2-yl)isoxazol-3-yl heterocyclic system. Key structural features include:

- Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms, which may influence hydrogen bonding and solubility.

- Furan moiety: A heteroaromatic ring that contributes to π-π stacking interactions and may modulate pharmacokinetic properties.

Properties

IUPAC Name |

3,4-difluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O3/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIAZWBMQHDEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole.

Formation of the Benzamide Core: The benzamide core is formed by reacting 3,4-difluorobenzoyl chloride with the isoxazole-furan intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The difluoro groups on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanones.

Reduction: Isoxazolines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The difluoro groups and the isoxazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Key Observations

Heterocyclic Core Differences: The target compound’s isoxazole ring differs from LMM11’s 1,3,4-oxadiazole. Isoxazole’s lower metabolic stability (due to ring strain) may reduce half-life compared to oxadiazole, which is known for stability . The furan-2-yl group is conserved in both the target compound and LMM11, suggesting a shared pharmacophoric role in target binding.

Substituent Effects :

- Fluorine Positioning : The 3,4-difluoro substitution in the target compound contrasts with LMM11’s sulfamoyl group and diflubenzuron’s 2,6-difluoro configuration. This positional variance could alter electronic properties and target specificity .

- Methyl Linker : The methyl group in the target compound may enhance conformational flexibility compared to LMM11’s rigid sulfamoyl bridge.

Biological Activity :

- LMM11 demonstrates antifungal activity via thioredoxin reductase inhibition, with a MIC of 8 µg/mL against C. albicans . The target compound’s isoxazole-furan system may similarly target enzymes but requires empirical validation.

- Diflubenzuron’s 2,6-difluoro benzamide structure highlights the role of fluorine in pesticidal activity, though its mechanism (chitin synthesis inhibition) diverges from the hypothesized antifungal action of the target compound .

This contrasts with non-furan analogs like diflubenzuron, which may exhibit safer metabolic profiles .

Research Findings and Hypotheses

- Antifungal Potential: Structural alignment with LMM11 suggests the target compound could inhibit thioredoxin reductase, though its isoxazole core might reduce potency compared to oxadiazole-containing analogs .

- Synthetic Accessibility : The isoxazole-furan system is synthetically tractable, as evidenced by NMR data for analog C8 (), but scalability may be challenged by furan’s instability .

Biological Activity

Introduction

3,4-Difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₀F₂N₂O

- Molecular Weight : 304.25 g/mol

- CAS Number : 1105204-21-4

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other benzamide derivatives that have shown such activity .

- Cell Proliferation Modulation : Research indicates that compounds with similar structures can affect cell proliferation in cancer cell lines, suggesting potential anticancer properties .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance:

- A comparative study on isoxazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others, with IC₅₀ values indicating effective growth inhibition .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Benzamide Derivative A | MCF-7 | 0.27 |

| Benzamide Derivative B | MCF-7 | 0.31 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been suggested through its structural similarity to known anti-inflammatory agents. Isoxazole derivatives have been reported to inhibit cyclooxygenases (COX), which are critical in the inflammatory response .

Case Studies

- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their biological activities, revealing that modifications in the furan and isoxazole moieties significantly influenced their anticancer potency . This study highlighted the importance of structural diversity in developing effective therapeutic agents.

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various benzamide derivatives against breast cancer cells (MCF-7). The results indicated that certain modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics .

Q & A

Q. Example Protocol :

- Step 1 : Isoxazole synthesis via cycloaddition (60–70°C, THF solvent, 12–24 hours).

- Step 2 : Amide bond formation at room temperature, followed by purification via column chromatography (hexane/ethyl acetate gradient).

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer :

Critical parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in cycloaddition steps, while pyridine improves amide coupling efficiency .

- Catalysts : Use of EDCI/HOBt or DMAP for amide bond formation reduces side reactions (e.g., hydrolysis) .

- Temperature Control : Lower temperatures (0–25°C) during coupling minimize decomposition of sensitive intermediates .

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 347.08) .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity?

Q. Methodological Answer :

- Fluorine Effects :

- Case Study : Replacement of 3,4-difluoro with methoxy groups in analogous compounds reduced potency (IC50 increased from 0.2 μM to 1.5 μM against COX-2) .

Q. Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the amide bond .

- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent degradation .

- Stability Monitoring : Perform quarterly HPLC checks to detect decomposition (e.g., new peaks at R.T. 3.2 min indicating hydrolysis) .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., COX-2 or kinase ATP pockets). The furan and isoxazole rings often engage in π-π stacking, while the benzamide forms hydrogen bonds .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Fluorine atoms may stabilize interactions with hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with activity to guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.